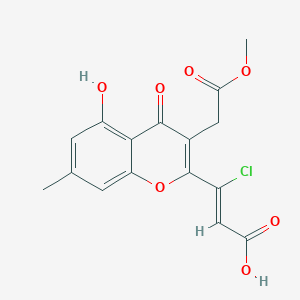
Chloromonilinic acid D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromonilinic acid D is a natural product found in Curvularia tsudae with data available.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Chloromonilinic acid D, along with chloromonilinic acid C, has been identified as a phytotoxic compound with potential herbicidal activity. Isolated from the fungal pathogen Cochliobolus australiensis, these compounds showed significant toxicity to buffelgrass in seedling elongation bioassays. This suggests their potential use as natural herbicides against invasive weeds like buffelgrass (Masi et al., 2017).
Antagonistic and Antimicrobial Properties
Chloromonilinic acids, including acid D, have been studied for their antagonistic properties. Isolated from various fungi, these compounds have been evaluated for antimicrobial activity and cytotoxicity, highlighting their potential in controlling microbial growth and in medical research (Bunbamrung et al., 2018).
Biodegradation and Environmental Impact
While not directly about chloromonilinic acid D, research on similar compounds such as 2,4-dichlorophenoxyacetic acid provides insights into the environmental impact and biodegradation pathways of chlorinated phenoxyacetic acids. These studies contribute to understanding how compounds like chloromonilinic acid D might behave in natural settings and their potential ecological effects (EvyAliceAbigail et al., 2017).
Propiedades
Nombre del producto |
Chloromonilinic acid D |
|---|---|
Fórmula molecular |
C16H13ClO7 |
Peso molecular |
352.72 g/mol |
Nombre IUPAC |
(Z)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6- |
Clave InChI |
OIGIYRMZWBAKKC-TWGQIWQCSA-N |
SMILES isomérico |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C/C(=O)O)/Cl)O |
SMILES canónico |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O |
Sinónimos |
chloromonilinic acid D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



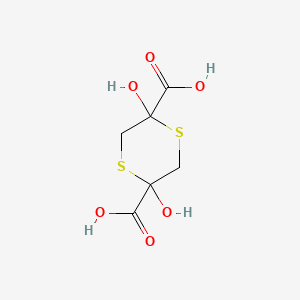
![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)
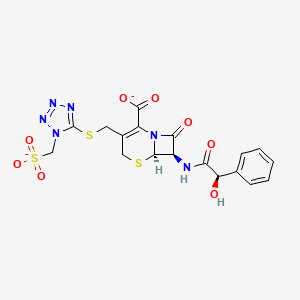
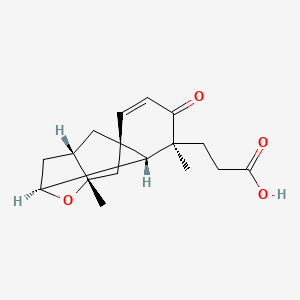
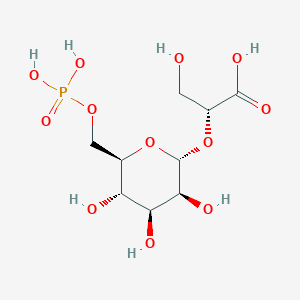


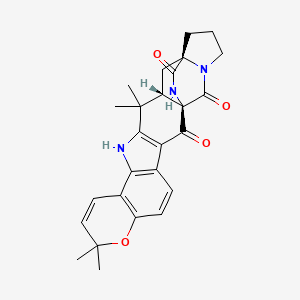
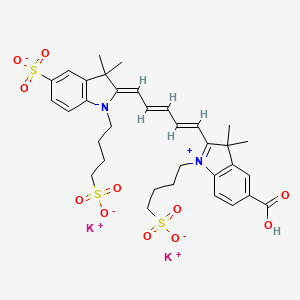
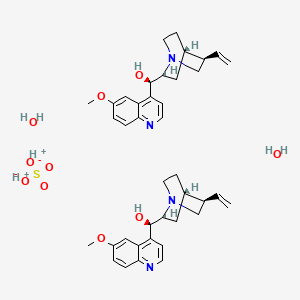


![N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)
